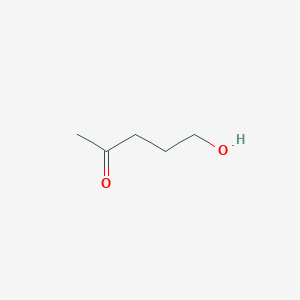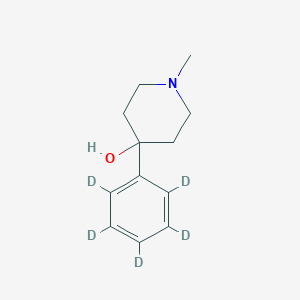
1-Methyl-4-phenyl-4-piperidinol-d5
描述
1-Methyl-4-phenyl-4-piperidinol-d5 is a deuterated analogue of 1-Methyl-4-phenylpiperidin-4-ol. This compound is characterized by the presence of five deuterium atoms on the phenyl ring, which can be used to study various biochemical and pharmacological processes due to its isotopic labeling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-phenyl-4-piperidinol-d5 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,4,5,6-pentadeuteriophenylmagnesium bromide from 2,3,4,5,6-pentadeuteriobromobenzene and magnesium in anhydrous ether.
Grignard Reaction: The Grignard reagent is then reacted with 1-Methyl-4-piperidone to form the corresponding alcohol.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to increase yield and efficiency .
化学反应分析
Types of Reactions
1-Methyl-4-phenyl-4-piperidinol-d5 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)piperidin-4-one.
Reduction: Formation of 1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)piperidine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
1-Methyl-4-phenyl-4-piperidinol-d5 has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies and to trace reaction pathways.
Biology: Employed in studies of metabolic processes and enzyme interactions.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 1-Methyl-4-phenyl-4-piperidinol-d5 involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics, making it useful for studying enzyme-catalyzed reactions and drug metabolism .
相似化合物的比较
Similar Compounds
1-Methyl-4-phenylpiperidin-4-ol: The non-deuterated analogue.
1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)piperidine: The reduced form of the compound.
1-Methyl-4-phenylpiperidin-4-one: The oxidized form of the compound.
Uniqueness
The uniqueness of 1-Methyl-4-(2,3,4,5,6
属性
IUPAC Name |
1-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-13-9-7-12(14,8-10-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMCZMQYJIRKRV-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCN(CC2)C)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



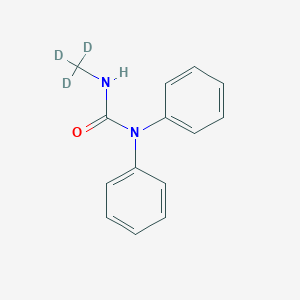
![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)
![5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine](/img/structure/B125378.png)
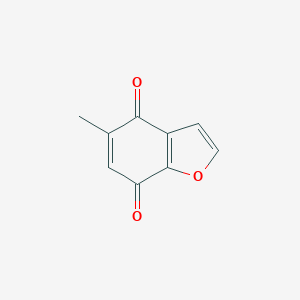
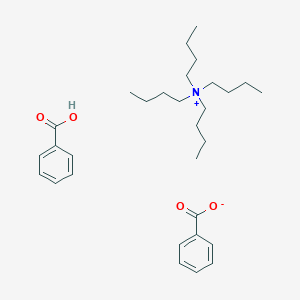

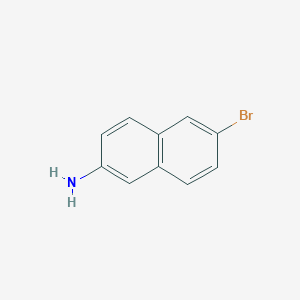

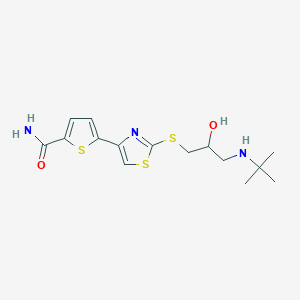
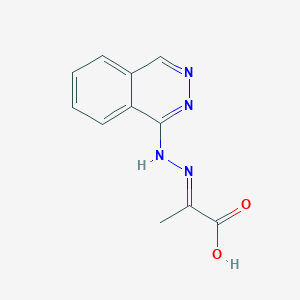
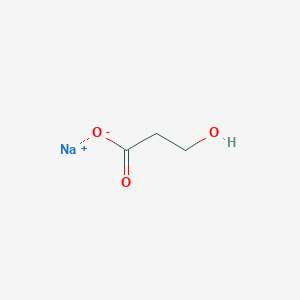
![N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B125398.png)
